4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride is a compound that belongs to the class of pyrazolopyrimidinesThe compound’s unique structure, which includes a tetrahydropyrazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents .
Preparation Methods
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method has been shown to produce chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity . Another method involves the use of iridium-catalyzed asymmetric hydrogenation of heteroaromatics, which provides an efficient route to the desired compound . Industrial production methods often rely on these catalytic processes due to their efficiency and selectivity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrazolopyrimidine ring, leading to a variety of derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, in the case of zanubrutinib, the compound binds to and inhibits BTK, a key enzyme in the signaling pathways of B cells. This inhibition leads to the suppression of B cell proliferation and survival, making it effective in treating certain types of cancer . The compound’s structure allows it to interact with various molecular targets, depending on its specific derivatives and modifications.
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
Pyrazolopyrimidine: A broader class of compounds that includes various derivatives with different biological activities.
Tetrahydropyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and its hydrochloride salt form, which can influence its solubility and reactivity.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-8-6-1-2-9-10(6)4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCSPFYULJTJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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